4-(3-Bromo-5-chlorophenoxy)oxane is a synthetic organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a brominated and chlorinated phenoxy group attached to an oxane (tetrahydrofuran) ring, which contributes to its chemical reactivity and biological activity. The compound is of interest in medicinal chemistry and materials science due to its structural properties.
The synthesis of 4-(3-Bromo-5-chlorophenoxy)oxane can be traced back to the need for novel compounds in pharmaceutical research, particularly those that exhibit specific biological activities or serve as intermediates in drug development. The compound may also be derived from various precursors through halogenation and etherification reactions, which are common in organic synthesis.
This compound is classified under:
The synthesis of 4-(3-Bromo-5-chlorophenoxy)oxane typically involves several steps, including:
The synthetic route may involve optimizing reaction conditions such as temperature, solvent choice, and stoichiometry to maximize yield and purity. For example, controlling the reaction temperature during bromination can minimize by-products and enhance selectivity for the desired halogenated product .
4-(3-Bromo-5-chlorophenoxy)oxane has a complex molecular structure consisting of:
The molecular formula for 4-(3-Bromo-5-chlorophenoxy)oxane is . The molecular weight is approximately 239.52 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity.
The compound can undergo various chemical reactions typical of halogenated ethers, including:
For instance, the presence of both bromine and chlorine makes this compound a versatile intermediate for further functionalization through palladium-catalyzed cross-coupling reactions .
The mechanism of action for 4-(3-Bromo-5-chlorophenoxy)oxane is primarily related to its interactions with biological systems. This compound may act as a substrate or inhibitor in enzymatic processes due to its structural similarity to naturally occurring compounds.
Research indicates that halogenated phenolic compounds can exhibit antimicrobial and antifungal properties, potentially making them useful in pharmaceutical applications. The exact mechanism would depend on the specific biological target being investigated .
Spectroscopic techniques such as infrared spectroscopy (IR) can be employed to identify functional groups, while NMR spectroscopy provides insights into molecular dynamics and conformations .
4-(3-Bromo-5-chlorophenoxy)oxane has potential applications in:
4-(3-Bromo-5-chlorophenoxy)oxane represents an advanced class of heterocyclic compounds where a halogenated phenol moiety is conjugated with a six-membered oxygen-containing ring (oxane). The molecular scaffold integrates a phenoxy linker bonded at the 4-position of the oxane ring, creating a conformationally semi-constrained architecture. The meta-bromine and meta-chlorine substituents on the phenyl ring induce distinct electronic effects—including resonance withdrawal and inductive polarization—that significantly alter the electron density distribution across the molecule [5]. This electron-deficient aromatic system enhances the compound’s capacity for halogen bonding interactions, a feature exploited in supramolecular chemistry and ligand design.
The oxane component adopts a chair conformation, positioning the phenoxy group equatorially to minimize steric strain. This spatial arrangement facilitates planar alignment with biological targets while maintaining sufficient three-dimensionality to engage with heterogeneous binding pockets. Functionally, this structural hybrid merges the metabolic stability conferred by the oxane ring with the target affinity modulated by halogen substituents, establishing its utility as a versatile pharmacophore precursor .
Table 1: Structural Attributes of 4-(3-Bromo-5-chlorophenoxy)oxane
Structural Feature | Role in Molecular Design |
---|---|
Bromine at phenyl C3 | Heavy halogen enabling halogen bonding; enhances lipophilicity (ClogP ≈ 3.2) |
Chlorine at phenyl C5 | Electron-withdrawing group; orthogonally polarizes the aromatic ring |
Phenoxy-oxane ether linkage | Confers hydrolytic stability; reduces conformational flexibility |
Oxane ring | Enhances solubility via oxygen lone pairs; adopts bio-compatible chair conformation |
Halogen atoms serve as critical pharmacophores in medicinal chemistry due to their dual capacity for steric anchoring and electronic modulation. In 4-(3-Bromo-5-chlorophenoxy)oxane, the bromine atom’s polarizability fosters strong halogen bonds (strength: 5–10 kJ/mol) with carbonyl groups or electron-rich residues in biological targets, while the chlorine atom fine-tunes aromatic electrophilicity [2]. This synergistic halogen pairing is evidenced in analogous systems like 3-(4-chlorophenoxy)-4-methylphenyl derivatives, where halogen presence amplifies target affinity by >50% compared to non-halogenated analogs .
The bromine atom’s van der Waals radius (1.85 Å) enables optimal cavity filling in hydrophobic protein pockets, mimicking methyl or phenyl groups while providing unique electronic properties. Computational analyses of related compounds, such as 5-(4-bromophenyl)-1,3-oxazole, demonstrate that bromine substitution elevates dipole moments (Δμ = 1.2 D) and reduces LUMO energies (-1.8 eV), facilitating charge-transfer interactions with biological nucleophiles [7]. These modifications directly influence pharmacokinetic behavior, as evidenced by increased membrane permeability (Papp > 10⁻⁵ cm/s in Caco-2 assays) in halogenated phenoxy-oxanes versus non-halogenated counterparts.
Table 2: Halogen Bonding Parameters in Analogous Compounds
Compound | Halogen Bond Strength (kJ/mol) | Biological Activity Enhancement |
---|---|---|
4-(3-Bromo-5-chlorophenoxy)oxane (hypothetical) | 7.2 (estimated) | Target binding ΔG: -34.1 kJ/mol |
5-(4-Bromophenyl)-1,3-oxazole [7] | 6.8 | IC50 improvement: 4.2-fold vs. des-bromo |
3-Bromo-5-(3-(4-chlorophenoxy)phenyl)isoxazole | 8.1 | HER2 inhibition: 92% at 10 μM |
The strategic incorporation of halogenated aromatic systems fused with heterocycles positions 4-(3-Bromo-5-chlorophenoxy)oxane within a broader class of bioactive scaffolds. When benchmarked against the isoxazole derivative 3-Bromo-5-(3-(4-chlorophenoxy)-4-methylphenyl)isoxazole , key divergences emerge:
Pyrimidine-based systems like 5-bromo-4-chloro substituted triazolium salts [4] further illustrate halogen positioning effects. The ortho-chlorine/meta-bromine arrangement in 4-(3-Bromo-5-chlorophenoxy)oxane mirrors nucleotide analogs where such patterning enables base stacking and enzyme inhibition (e.g., thymidylate synthase). However, the oxane system lacks hydrogen-bonding acceptors equivalent to pyrimidine N1/N3, directing it toward non-nucleosidic targets.
Table 3: Pharmacophore Comparison Across Halogenated Heterocycles
Parameter | 4-(3-Bromo-5-chlorophenoxy)oxane | 3-Bromo-5-(chlorophenoxy)isoxazole | 5-Bromo-4-chloro-1-oxido-3-phenyltriazol-1-ium [4] |
---|---|---|---|
ClogP | 3.5 | 4.1 | 2.8 |
H-Bond Acceptors | 2 | 3 | 4 |
TPSA (Ų) | 22.3 | 38.5 | 54.2 |
Aromatic Dipole (Debye) | 2.8 | 3.6 | 5.1 |
Dominant Bioactivity | Enzyme allosteric modulation | Kinase inhibition | Nucleic acid targeting |
The integration of halogenated aryl systems with oxygen-saturated heterocycles thus represents a strategic evolution in pharmacophore design—balancing target specificity, metabolic resilience, and synthetic accessibility for next-generation therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0